molecular formula C14H10ClN3O2 B2426265 4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 1354706-20-9

4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B2426265
CAS No.: 1354706-20-9
M. Wt: 287.7
InChI Key: JXRLMEHZWJXLJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its structure, featuring a pyrazolopyridine core, is frequently investigated for developing novel biologically active compounds. Researchers value this core structure for its potential to interact with various enzymatic targets. While the specific mechanism of action for this exact molecule may be under investigation, closely related pyrazolopyridine derivatives have demonstrated defined biological activity. For instance, a structurally similar compound, 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine, has been identified as an inhibitor of prothrombin, a key protein in the blood coagulation cascade . This suggests that the pyrazolopyridine pharmacophore is a promising template for designing enzyme inhibitors. Consequently, this carboxylic acid derivative serves as a versatile precursor or intermediate for synthesizing new molecules with potential applications in researching coagulation disorders, inflammatory pathways, and other therapeutic areas. Its functional groups make it suitable for further chemical modifications, such as amide coupling, to create a library of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

4-(4-chlorophenyl)-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2/c1-18-13-11(12(17-18)14(19)20)10(6-7-16-13)8-2-4-9(15)5-3-8/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRLMEHZWJXLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=N1)C(=O)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions . The reaction conditions often include the use of catalysts such as methanesulfonic acid and solvents like methanol under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities due to its structural features. Some notable applications include:

  • Anticancer Activity :
    • Compounds with the pyrazolo[3,4-b]pyridine scaffold have been investigated for their potential as epidermal growth factor receptor inhibitors (EGFRIs). For instance, derivatives have shown promising anti-proliferative effects against various cancer cell lines, including A549 and HCT-116 cells .
  • Anti-inflammatory Effects :
    • Research has indicated that derivatives of this compound can act as selective inhibitors of phosphodiesterase 4 (PDE4), which plays a crucial role in the inflammatory response . This suggests potential applications in treating inflammatory diseases.
  • Neurological Applications :
    • The pyrazolo[3,4-b]pyridine structure has been linked to neuroprotective effects and is being studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease .
  • Cardiovascular Applications :
    • Certain derivatives have been identified as guanylate cyclase receptor agonists, similar to approved drugs used for chronic heart failure treatment . This highlights the compound's relevance in cardiovascular pharmacology.

Case Studies

Several studies illustrate the application of this compound in different fields:

StudyFocusFindings
Verdecía et al. (1996)Synthesis of polyannellated heterocyclesDeveloped synthetic routes utilizing 4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine derivatives as building blocks .
Recent Research (2023)Biological activity screeningIdentified new derivatives with enhanced anti-cancer properties against EGFR .
Pharmacological StudiesPDE4 inhibitionDemonstrated significant anti-inflammatory effects in vitro .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorophenyl group and the carboxylic acid moiety can enhance its binding affinity to certain molecular targets and improve its solubility and pharmacokinetic properties .

Biological Activity

4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has gained attention due to its diverse biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula: C14H10ClN3O2C_{14}H_{10}ClN_3O_2 and includes a chlorophenyl group, a methyl group, and a carboxylic acid functional group. The presence of these substituents plays a crucial role in its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Various synthetic methods have been reported, emphasizing the importance of regioselectivity due to the complex nature of the pyrazolo[3,4-b]pyridine structure .

Anticancer Activity

Numerous studies have highlighted the anticancer properties of pyrazolo[3,4-b]pyridines. For instance, derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

  • MCF7 (breast cancer) : IC50 values ranging from 0.59 µM to 2.40 µM have been reported for different derivatives .
  • HL60 (leukemia) : Certain derivatives showed IC50 values around 1.05 µM .

The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Inhibition of cyclooxygenase (COX) enzymes has been a focus area, with some derivatives showing promising results in reducing inflammation markers in vitro . The structure-activity relationship indicates that modifications on the phenyl ring can enhance COX inhibition.

Compound IC50 (µM) Activity Type
4-(4-ClPh)-1-Methyl-Pyrazolo0.59 - 2.40Anticancer
Derivative A10.5COX Inhibition

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural components:

  • Chlorophenyl Group : Enhances lipophilicity and may improve cellular uptake.
  • Methyl Group : Contributes to the stability of the pyrazole ring.
  • Carboxylic Acid : Plays a role in binding interactions with biological targets.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Breast Cancer Model : Treatment with pyrazolo derivatives resulted in reduced tumor growth and increased apoptosis markers compared to controls .
  • Inflammation Model : In vivo studies demonstrated significant reductions in inflammatory cytokines after administration of pyrazolo derivatives in animal models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via multi-step pathways, such as the condensation of 4-chlorophenyl precursors with pyrazolo-pyridine intermediates, followed by cyclization. Optimization includes temperature control (e.g., 93–96°C for hydrolysis steps), solvent selection (e.g., dichloromethane for stability), and catalysts like palladium for reductive cyclization (e.g., using formic acid derivatives as CO surrogates). Purification via chiral HPLC (e.g., using a >98% ee protocol) ensures enantiomeric purity .

Q. How can the structural identity and purity of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer : Structural validation requires a combination of:

  • 1H NMR : To confirm proton environments (e.g., aromatic protons at δ 7–8 ppm, methyl groups at δ 2.5–3.5 ppm).
  • HRMS : For molecular weight verification (e.g., error <2 ppm).
  • X-ray crystallography : To resolve bond lengths (e.g., C–C bonds averaging 1.515 Å) and dihedral angles (e.g., λmax = 65.2°). Single-crystal studies (R factor <0.072) are critical for unambiguous confirmation .

Advanced Research Questions

Q. How do electronic effects of the 4-chlorophenyl substituent influence the compound's reactivity and interactions with biological targets?

  • Methodological Answer : The electron-withdrawing chlorine atom enhances electrophilicity at the pyridine ring, facilitating nucleophilic attacks in synthetic modifications. In biological systems, this substituent improves binding affinity to hydrophobic enzyme pockets (e.g., kinases) via van der Waals interactions. Computational studies (DFT calculations) can quantify charge distribution, while SAR analogs (e.g., fluorophenyl or nitro derivatives) reveal steric/electronic trade-offs .

Q. What strategies can resolve contradictions in biological activity data across different studies (e.g., antibacterial vs. anticancer results)?

  • Methodological Answer : Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., MIC for antibacterial tests vs. IC50 for cytotoxicity).
  • Purity : Impurities (e.g., regioisomers) can skew results; use LC-MS (>95% purity) for validation.
  • Cell models : Primary vs. immortalized cells may respond differently due to metabolic variations. Meta-analyses of published data (e.g., PubChem bioassays) can identify trends .

Q. How can computational modeling predict binding modes with enzymes like kinases or nucleic acids?

  • Methodological Answer :

  • Docking simulations : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., hydrogen bonding with pyridine-N).
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR models : Corrogate substituent effects (e.g., chloro vs. methyl) on binding energy (ΔG) .

Q. What are the challenges in developing enantiomerically pure forms, and how can chiral resolution techniques be applied?

  • Methodological Answer : Racemic mixtures often form during synthesis due to planar pyridine rings. Resolution strategies include:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with isocratic elution (hexane:isopropanol) to separate enantiomers (tR = 18.14 min).
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze esters of one enantiomer.
  • SFC (Supercritical Fluid Chromatography) : Higher efficiency for large-scale separations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.